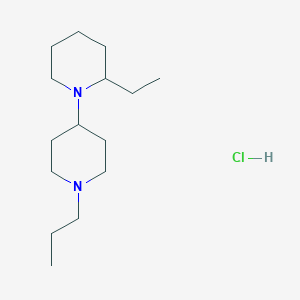
2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline, also known as Prazosin, is a quinazoline derivative that is primarily used as an alpha-1 adrenergic receptor antagonist. It was first synthesized in the 1970s and has since been extensively studied for its various applications in scientific research.
作用機序
2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline acts as a competitive antagonist at alpha-1 adrenergic receptors, blocking the binding of endogenous ligands such as norepinephrine and epinephrine. This results in a decrease in smooth muscle contraction and vasodilation, leading to a decrease in blood pressure.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. It has been found to decrease blood pressure in hypertensive patients, reduce symptoms of post-traumatic stress disorder, and inhibit the growth of certain cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline in lab experiments is its selectivity for alpha-1 adrenergic receptors, allowing for specific investigation of this receptor subtype. However, one limitation is that this compound may have off-target effects on other receptor subtypes, potentially confounding experimental results.
将来の方向性
There are several future directions for research involving 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline. One area of interest is its potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further investigation of this compound's anti-cancer properties may lead to the development of new cancer treatments. Finally, exploring the effects of this compound on other receptor subtypes may provide insight into its off-target effects and potential therapeutic applications beyond alpha-1 adrenergic receptor blockade.
合成法
The synthesis of 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline involves the reaction of 2,4-dichloro-6-methylquinazoline with 4-amino-N-butylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then further purified through recrystallization and column chromatography.
科学的研究の応用
2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline has been widely used in scientific research for its ability to selectively block alpha-1 adrenergic receptors. This receptor subtype is involved in various physiological processes such as smooth muscle contraction, blood pressure regulation, and neurotransmitter release. By blocking these receptors, this compound can be used to investigate the role of alpha-1 adrenergic receptors in these processes.
特性
IUPAC Name |
2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4/c1-3-4-12-26-13-15-27(16-14-26)23-24-21-11-10-18(2)17-20(21)22(25-23)19-8-6-5-7-9-19/h5-11,17H,3-4,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZKJVXMIROOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386406 |
Source


|
| Record name | 2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5689-50-9 |
Source


|
| Record name | 2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{5-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968419.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4968422.png)
![3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetate](/img/structure/B4968432.png)

![2-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B4968437.png)
![1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4968440.png)
![((2S)-1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4968451.png)
![N-{2-[3-(methylthio)benzyl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4968462.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968463.png)
![3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B4968481.png)

![11-(allyloxy)-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B4968491.png)